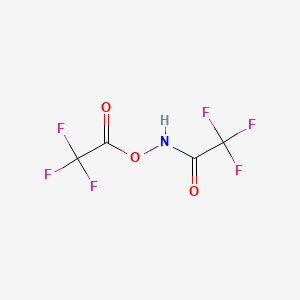

N,O-Bis(trifluoroacetyl)hydroxylamine

Descripción general

Descripción

N,O-Bis(trifluoroacetyl)hydroxylamine is an organic compound with the chemical formula C4HF6NO3. It is known for its unique properties and applications in various fields of chemistry and industry. This compound is a white to almost white powder or crystalline substance that is soluble in organic solvents such as ethanol, ether, and dichloromethane, but insoluble in water .

Métodos De Preparación

The preparation of N,O-Bis(trifluoroacetyl)hydroxylamine typically involves a chemical oxidation method that is both safe and high-yielding. One common synthetic route includes the reaction of aldehyde compounds with trifluoroethylamine in carbon disulfide as a solvent, followed by the addition of hydrogen peroxide under alkaline conditions . This method ensures the efficient production of the compound with high purity.

Análisis De Reacciones Químicas

Trifluoroacetamidation of Sulfides to Sulfilimines

BTFAN reacts with sulfides in the presence of catalytic Cu(OTf)₂ to form N-(trifluoroacetyl)sulfilimines. This reaction proceeds via an electrophilic nitrogen transfer mechanism, where BTFAN acts as the nitrogen source.

Mechanism :

-

Coordination : Cu(OTf)₂ activates the sulfide substrate.

-

Electrophilic Attack : BTFAN delivers the trifluoroacetyl-protected nitrogen to the sulfide sulfur.

-

Deprotonation : The intermediate undergoes deprotonation to yield the sulfilimine product.

Reaction Conditions :

-

Solvent: Dimethoxyethane (DME) or dichloromethane.

-

Temperature: Room temperature to 80°C.

-

Catalysts: Cu(OTf)₂ (5–10 mol%) provides optimal yields.

Substrate Scope :

-

Cyclic Sulfides : Thiiranes and thietanes react efficiently.

-

Aryl Sulfides : Electron-rich and electron-poor aryl sulfides show good reactivity.

Performance Data :

| Substrate | Yield (%) | Reference |

|---|---|---|

| Tetrahydrothiophene | 95 | |

| Diphenyl sulfide | 85 | |

| Thiirane | 92 |

Conversion of Aldehydes to Nitriles

BTFAN facilitates the direct transformation of aldehydes into nitriles under mild conditions, bypassing intermediate oxime formation.

Mechanism :

-

Nucleophilic Attack : The aldehyde carbonyl is attacked by BTFAN’s nitrogen.

-

Dehydration : Elimination of water and trifluoroacetic acid yields the nitrile.

Reaction Conditions :

-

Solvent: Dichloromethane or ether.

-

Base: Triethylamine or pyridine.

-

Temperature: 0–25°C.

Substrate Scope :

-

Aromatic Aldehydes : Benzaldehyde derivatives convert efficiently.

-

Aliphatic Aldehydes : Linear and branched aldehydes show moderate yields.

Performance Data :

| Substrate | Yield (%) | Reference |

|---|---|---|

| Benzaldehyde | 88 | |

| Hexanal | 72 | |

| 4-Nitrobenzaldehyde | 90 |

Electrophilic Amination of Aromatic Compounds

BTFAN participates in vanadium-catalyzed amination reactions, enabling direct nitrogen incorporation into aromatic systems.

Mechanism :

-

Oxidation : Vanadium catalysts (e.g., NaVO₃) activate BTFAN.

-

Electrophilic Substitution : The activated nitrogen species reacts with benzene or substituted arenes.

Reaction Conditions :

-

Solvent: Trifluoroacetic acid (TFA)/water mixtures.

-

Catalysts: Vanadium clusters (e.g., [NH₃OH]⁺[V₅O₁₂]³⁻).

-

Temperature: 100°C.

Performance Data :

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzene | Aniline | 50 | |

| Toluene | o/p-Toluidine | 45 |

Thermal Decomposition and Stability

BTFAN undergoes thermal decomposition at elevated temperatures (>100°C), producing trifluoroacetamide and CO₂. This property necessitates careful handling during high-temperature reactions.

Decomposition Pathway :

Stability Considerations :

-

Storage : Refrigerated (0–10°C) under inert gas.

-

Solubility : Stable in organic solvents (e.g., CH₂Cl₂, ether) but hydrolyzes in water.

Comparative Reactivity with Analogues

BTFAN’s reactivity is distinct from similar electrophilic nitrogen sources:

| Reagent | Reactivity with Sulfides | Nitrile Yield from Aldehydes |

|---|---|---|

| BTFAN | High (up to 95%) | 72–90% |

| Hydroxylamine hydrochloride | Low | <10% |

| Trifluoroacetic anhydride | Moderate | Not applicable |

Aplicaciones Científicas De Investigación

Organic Synthesis

N,O-Bis(trifluoroacetyl)hydroxylamine serves as a crucial reagent in organic synthesis due to its ability to act as an electrophilic nitrogen source. It is particularly useful in:

- Amination Reactions : It facilitates the introduction of amino groups into organic molecules, which is essential for synthesizing various amines.

- Protection/Deprotection Strategies : The compound is employed to protect amino groups during multi-step syntheses, allowing for selective reactions without interfering with other functional groups.

- Synthesis of Sulfilimines : It catalyzes the formation of N-(trifluoroacetyl)sulfilimines in the presence of copper(II) triflate (Cu(OTf)₂), showcasing its utility in nitrogen-containing compound synthesis .

Table 1: Comparison of this compound with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Hydroxylamine derivative | Dual trifluoroacetyl substitution enhances reactivity |

| Trifluoroacetylhydroxylamine | Hydroxylamine derivative | Simpler reactivity without bis-substitution |

| N-Trifluoroacetylsulfilimine | Sulfilimine derivative | Contains sulfur; different electrophilic properties |

| Hydroxylamine | Basic amine | No trifluoroacetyl groups; broader biological activity |

Biological Research

In biological research, this compound has been utilized for:

- Modification of Biomolecules : It plays a role in the modification of proteins and other biomolecules, aiding in the study of protein function and interaction.

- Antiplasmodial Activity Studies : Recent studies have shown that derivatives synthesized using this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, indicating potential therapeutic applications .

Case Study: Antiplasmodial Activity

In a study evaluating the antiplasmodial properties of novel compounds derived from this compound, several derivatives demonstrated moderate to significant activity against chloroquine-sensitive strains. For instance, compounds with specific substitutions showed IC50 values ranging from 1.43 µM to 2.52 µM, highlighting their potential as antimalarial agents .

Medicinal Chemistry

This compound is increasingly recognized for its applications in medicinal chemistry:

- Pharmaceutical Development : Its ability to introduce functional groups selectively makes it valuable in developing new pharmaceuticals. The compound's reactivity allows for the synthesis of complex molecules that can be tailored for specific biological activities .

- Cancer Research : Some derivatives have been evaluated for anticancer activity, showing promising results against various cancer cell lines. This suggests that further exploration could lead to new therapeutic agents targeting cancer cells .

Industrial Applications

In industrial settings, this compound is used as an intermediate in producing other chemicals and materials:

- Chemical Manufacturing : Its unique properties enable the production of specialty chemicals used across various industries, including agrochemicals and materials science.

- Proteomics : The compound is employed as a specialty product in proteomics research, aiding in the analysis and modification of proteins.

Mecanismo De Acción

The mechanism of action of N,O-Bis(trifluoroacetyl)hydroxylamine involves its ability to act as an electrophilic reagent. It reacts with nucleophiles, such as amines and sulfides, to form various products. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .

Comparación Con Compuestos Similares

N,O-Bis(trifluoroacetyl)hydroxylamine can be compared with other similar compounds, such as:

Trifluoroacetic anhydride: Used in similar reactions but has different reactivity and properties.

Hydroxylamine hydrochloride: Another reagent used in organic synthesis with different applications and reactivity.

Trifluoroacetamide: Shares some similarities in structure and reactivity but is used in different contexts.

The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and industrial processes .

Actividad Biológica

N,O-Bis(trifluoroacetyl)hydroxylamine is a compound that has garnered interest in the field of organic chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of hydroxylamine hydrochloride with trifluoroacetic anhydride (TFAA). This synthesis results in a compound characterized by two trifluoroacetyl groups attached to a hydroxylamine moiety, which enhances its reactivity and potential biological applications .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in its role as an imidation agent and its potential antibacterial properties.

The mechanism through which this compound exerts its biological effects can be attributed to its ability to act as an electrophilic nitrogen source. This property allows it to participate in various nucleophilic substitution reactions, potentially leading to the formation of biologically active sulfimides and sulfoximines .

Case Studies and Research Findings

- Imidation Reactions : this compound has been studied for its utility in imidation reactions. In one study, the lithium salt of this compound demonstrated increased stability and efficiency in sulfide imidation reactions when combined with copper salts, yielding N-trifluoroacetyl sulfimides with yields ranging from 65% to 95% .

- Antiplasmodial Activity : Another study explored derivatives of this compound for their antiplasmodial properties against Plasmodium falciparum. Compounds derived from hydroxylamines were evaluated for their efficacy, with some showing moderate activity against the chloroquine-sensitive strain of the parasite . The structure-activity relationship indicated that modifications at specific positions could enhance biological activity.

- Electrophilic Properties : The electrophilic nature of this compound facilitates its involvement in various organic transformations, including nucleophilic attacks on sulfur-containing compounds. This characteristic has implications for developing new therapeutic agents targeting bacterial infections and other diseases .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Formula | C₅H₄F₆N₂O₂ |

| Synthesis Method | Reaction of hydroxylamine hydrochloride with TFAA |

| Antibacterial Activity | Effective against Micrococcus luteus (MIC = 2.0 μM) |

| Imidation Efficiency | Yields of 65%-95% when used with copper salts |

| Antiplasmodial Activity | Moderate activity against Plasmodium falciparum |

Propiedades

IUPAC Name |

[(2,2,2-trifluoroacetyl)amino] 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6NO3/c5-3(6,7)1(12)11-14-2(13)4(8,9)10/h(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSAMXITKBXZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NOC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060990 | |

| Record name | N,O-Bis(trifluoroacetyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684-78-6 | |

| Record name | (2,2,2-Trifluoroacetyl)azanyl 2,2,2-trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,O-Bis(trifluoroacetyl)hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000684786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, (2,2,2-trifluoroacetyl)azanyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,O-Bis(trifluoroacetyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoroacetic trifluoroacetohydroxamic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N,O-Bis(trifluoroacetyl)hydroxylamine a useful reagent in organic synthesis?

A1: this compound serves as an efficient electrophilic nitrogen source for the synthesis of N-(trifluoroacetyl)sulfilimines. [] This reaction proceeds in the presence of a copper catalyst, specifically Cu(OTf)2. [] The appeal of this reagent lies in its ease of synthesis using readily available and cost-effective starting materials: trifluoroacetic anhydride and hydroxylamine hydrochloride. []

Q2: What are the key physical and spectroscopic characteristics of this compound?

A2: this compound has a molecular formula of C4HF6NO3 and a molecular weight of 225.05 g/mol. [] It exhibits a melting point range of 40-50°C and can be further purified through recrystallization from dichloromethane. [] Spectroscopically, it can be characterized by 19F NMR with peaks at δ -73.7 (s) and -74.5 (s), and by IR spectroscopy with characteristic peaks at 1848 cm-1 and 1706 cm-1. []

Q3: Are there any handling and storage considerations for this compound?

A3: Yes, this compound is hygroscopic. [] It is crucial to store this compound in a vacuum desiccator to prevent moisture absorption. [] Proper handling techniques should be employed to minimize exposure to moisture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.